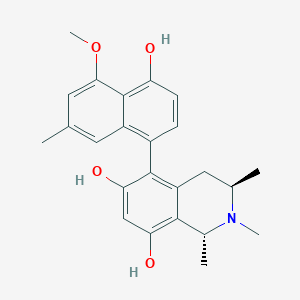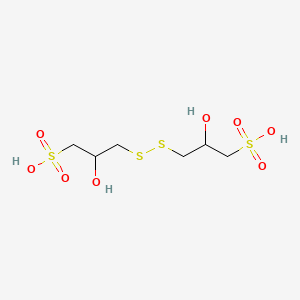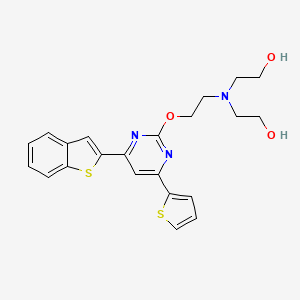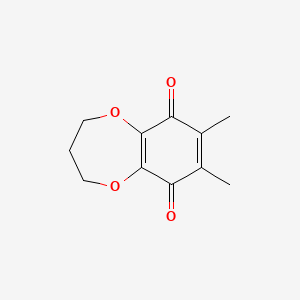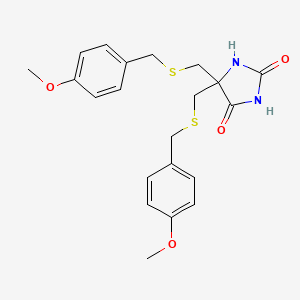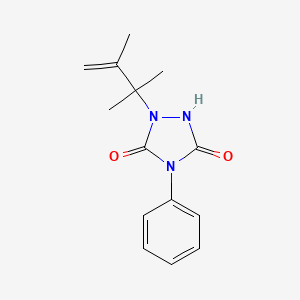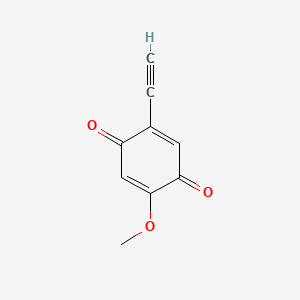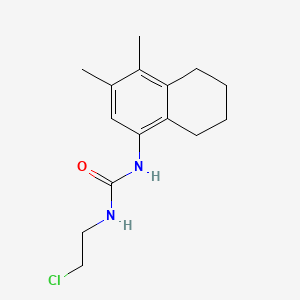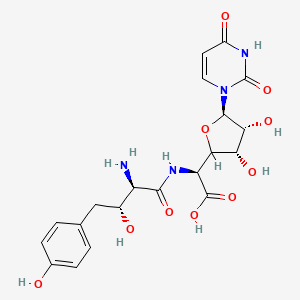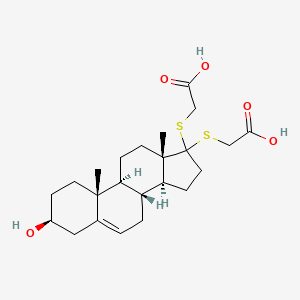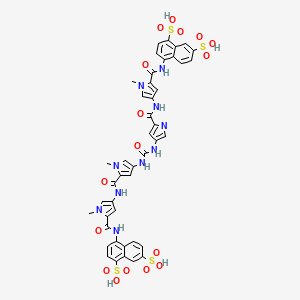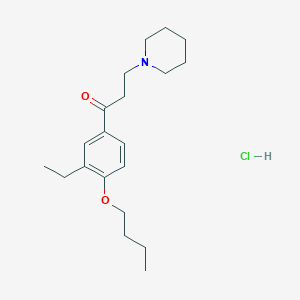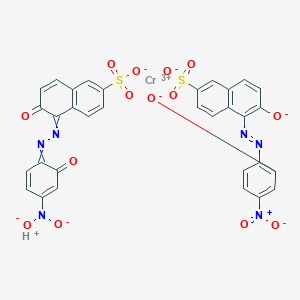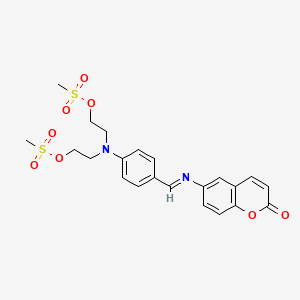
2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate is a complex organic compound that belongs to the class of sulfonate esters This compound is characterized by the presence of a chromen-2-one moiety, an imine group, and multiple methanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate typically involves multiple steps:
Formation of the Chromen-2-one Moiety: This can be achieved through the condensation of salicylaldehyde with acetic anhydride under acidic conditions.
Introduction of the Imine Group: The chromen-2-one derivative is then reacted with aniline derivatives to form the imine group.
Attachment of the Methylsulfonyl Groups: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oxime derivatives.
Reduction: Reduction of the imine group can yield amine derivatives.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxime Derivatives: Formed from oxidation reactions.
Amine Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of novel materials with specific properties, such as optoelectronic materials.
Mechanism of Action
The mechanism of action of 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function. The methanesulfonate groups can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl benzenesulfonate
- 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl toluenesulfonate
Uniqueness
Compared to similar compounds, 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple methanesulfonate groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
14415-46-4 |
|---|---|
Molecular Formula |
C22H24N2O8S2 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[N-(2-methylsulfonyloxyethyl)-4-[(2-oxochromen-6-yl)iminomethyl]anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C22H24N2O8S2/c1-33(26,27)30-13-11-24(12-14-31-34(2,28)29)20-7-3-17(4-8-20)16-23-19-6-9-21-18(15-19)5-10-22(25)32-21/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
IQUYRTCVGLAKOT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


